molecular formula C7H5Cl2NO B1394897 1-(3,6-Dichloropyridin-2-YL)ethanone CAS No. 1260902-17-7

1-(3,6-Dichloropyridin-2-YL)ethanone

Cat. No. B1394897
M. Wt: 190.02 g/mol
InChI Key: NTDFYBQMWYPYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260902-17-7 and a molecular formula of C7H5Cl2NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-(3,6-Dichloropyridin-2-YL)ethanone is represented by the linear formula C7H5Cl2NO .


Physical And Chemical Properties Analysis

1-(3,6-Dichloropyridin-2-YL)ethanone has a molecular weight of 190.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, semi-solid, solid, or lump .

Scientific Research Applications

  • Catalytic Behavior in Polymerization : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been used to prepare tridentate ligands coordinating with iron and cobalt for catalyzing ethylene reactivity, showing good catalytic activities in ethylene polymerization (Sun et al., 2007).

  • Fluorophore-based Nicotinonitriles Synthesis : A protocol for the synthesis of nicotinonitriles, incorporating pyrene or fluorene moieties, has been developed. These compounds, related to 1-(3,6-Dichloropyridin-2-yl)ethanone, exhibit strong blue-green fluorescence, suggesting applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).

  • Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(3,6-Dichloropyridin-2-yl)ethanone, demonstrated significant antimicrobial activity with promising minimum inhibitory concentrations (Salimon, Salih, & Hussien, 2011).

  • Biocidal Properties of Fluoro-Boron Complexes : Coordinatively saturated difluoroboron(III) compounds, synthesized using ligands derived from 1-(3,6-Dichloropyridin-2-yl)ethanone, have demonstrated potential as fungicides and bactericides, indicating their use in biological control (Saxena & Singh, 1994).

  • Antiangiogenic and Growth Inhibitory Effects : Novel dienone pyridine ethanone curcumin analogues, synthesized from 1-(3,6-Dichloropyridin-2-yl)ethanone, showed tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer research (Chandru et al., 2008).

  • Microwave-assisted Synthesis of Antibacterial Compounds : 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been synthesized and screened for antibacterial activity, demonstrating its utility in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety And Hazards

The safety information for 1-(3,6-Dichloropyridin-2-YL)ethanone includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3,6-dichloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFYBQMWYPYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dichloropyridin-2-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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